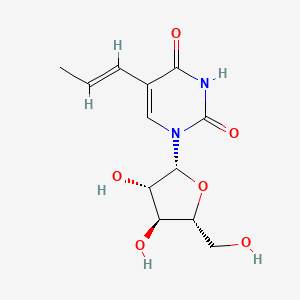
Codeinone
Descripción general
Descripción
La codeinona es un alcaloide isoquinolónico que se encuentra en la amapola del opio (Papaver somniferum). Es un intermediario importante en la biosíntesis de varios analgésicos opioides, incluyendo la hidrocodona y la oxicodona. Como analgésico, la codeinona es aproximadamente un tercio de potente que la codeína .
Mecanismo De Acción
La codeinona ejerce sus efectos principalmente a través de su interacción con los receptores opioides. Es un precursor de la codeína y la morfina, que se sabe que actúan sobre los receptores mu-opioides en el sistema nervioso central. Esta interacción conduce a efectos analgésicos al aumentar el umbral del dolor y alterar la percepción del dolor . Además, se ha encontrado que la codeinona induce la apoptosis en las células cancerosas al estimular la liberación del citocromo c y activar las vías de la caspasa .
Análisis Bioquímico
Biochemical Properties
Codeinone plays a significant role in biochemical reactions, particularly in the context of apoptosis. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound has been shown to stimulate the release of cytochrome c and cytochrome oxidase from mitochondria, leading to the activation of caspase 3 . These interactions are crucial for the induction of apoptosis in human promyelocytic leukemic cell lines (HL-60). Additionally, this compound does not significantly alter the activity and expression of mitochondrial manganese-containing superoxide dismutase (MnSOD) .
Cellular Effects
This compound exerts profound effects on various types of cells and cellular processes. In HL-60 cells, this compound induces internucleosomal DNA fragmentation and the production of Annexin-positive apoptotic cells . This compound influences cell function by promoting apoptosis, which is a form of programmed cell death. The impact of this compound on cell signaling pathways includes the stimulation of cytochrome c release and the activation of caspase 3, which are key events in the apoptotic pathway . Furthermore, this compound’s effects on gene expression and cellular metabolism are linked to its ability to induce apoptosis without significantly affecting MnSOD activity and expression .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. This compound exerts its effects at the molecular level by binding to and stimulating the release of cytochrome c and cytochrome oxidase from mitochondria . This leads to the activation of caspase 3, a crucial enzyme in the execution phase of apoptosis . The binding interactions of this compound with these biomolecules result in the cleavage of procaspase 3, further promoting the apoptotic process . Additionally, this compound’s ability to induce apoptosis is not accompanied by significant changes in MnSOD activity and expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound induces apoptosis in HL-60 cells within a time frame of 1-6 hours . The stability and degradation of this compound in these settings are crucial for its long-term effects on cellular function. Studies have shown that this compound’s apoptotic activity is sustained over the observed period, indicating its stability and effectiveness in inducing programmed cell death . Long-term effects of this compound on cellular function include sustained apoptosis and potential antitumor activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have indicated that this compound exhibits a dose-dependent induction of apoptosis in HL-60 cells . At higher doses, this compound’s apoptotic activity is more pronounced, leading to increased DNA fragmentation and caspase 3 activation . The threshold effects and potential toxic or adverse effects of this compound at high doses need to be carefully evaluated in animal models to ensure its safety and efficacy .
Metabolic Pathways
This compound is involved in specific metabolic pathways, particularly in the context of opioid metabolism. It is an oxidation metabolite of codeine and is further metabolized into other compounds . The enzymes involved in the metabolic pathways of this compound include cytochrome P450 enzymes, which play a crucial role in its biotransformation . The effects of this compound on metabolic flux and metabolite levels are significant, as they influence its pharmacological and biochemical properties .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions influence the localization and accumulation of this compound within cells, affecting its overall efficacy and function . The distribution of this compound in tissues is also crucial for its pharmacokinetics and pharmacodynamics .
Subcellular Localization
The subcellular localization of this compound plays a vital role in its activity and function. This compound is primarily localized in the mitochondria, where it exerts its apoptotic effects . The targeting signals and post-translational modifications that direct this compound to specific compartments or organelles are essential for its biological activity . The mitochondrial localization of this compound is crucial for its ability to induce apoptosis by stimulating the release of cytochrome c and cytochrome oxidase .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La codeinona se puede sintetizar mediante la oxidación de la codeína. Un método común implica el uso de agentes oxidantes como el permanganato de potasio o el ácido crómico. La reacción generalmente ocurre en condiciones ácidas y a temperaturas elevadas .
Métodos de Producción Industrial
En entornos industriales, la codeinona se produce a menudo mediante la conversión mediada por ácido de una mezcla de neopinona y codeinona a codeinona pura. Esto es seguido por la reducción con borohidruro de sodio para producir codeína .
Análisis De Reacciones Químicas
Tipos de Reacciones
La codeinona sufre varias reacciones químicas, incluyendo:
Oxidación: La codeinona se puede oxidar para formar 14-hidroxicodeinona usando agentes oxidantes de peroxiácido.
Reactivos y Condiciones Comunes
Agentes Oxidantes: Permanganato de potasio, ácido crómico, peroxiácido.
Agentes Reductores: Borohidruro de sodio, NADPH (en reacciones enzimáticas).
Condiciones de Reacción: Condiciones ácidas o básicas, temperaturas elevadas y enzimas específicas para la biocatálisis.
Productos Principales Formados
14-Hidroxicodeinona: Formada mediante oxidación.
Codeína: Formada mediante reducción.
Neopinona: Formada mediante isomerización en soluciones acuosas.
Aplicaciones Científicas De Investigación
La codeinona tiene varias aplicaciones en la investigación científica:
Química: Utilizada como intermediario en la síntesis de varios analgésicos opioides.
Industria: Utilizada en la producción de analgésicos como la hidrocodona y la oxicodona.
Comparación Con Compuestos Similares
Compuestos Similares
Codeína: Un éter metílico de la morfina, utilizado como analgésico y antitusivo.
Morfina: Un potente analgésico opioide derivado de la amapola del opio.
Tebeína: Un precursor de varios opioides semisintéticos, incluyendo la oxicodona y la buprenorfina.
Unicidad
La codeinona es única en su papel como intermediario en la biosíntesis de varios analgésicos opioides importantes. A diferencia de la codeína y la morfina, que se utilizan directamente por sus propiedades analgésicas, la codeinona se valora principalmente por su utilidad en la síntesis de otros compuestos. Su capacidad de sufrir diversas transformaciones químicas la convierte en un intermediario versátil en la química farmacéutica .
Propiedades
IUPAC Name |
(4R,4aR,7aR,12bS)-9-methoxy-3-methyl-1,2,4,4a,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19/h3-6,11-12,17H,7-9H2,1-2H3/t11-,12+,17-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYYVYLMBEZUESM-CMKMFDCUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(=O)C=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3C(=O)C=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70196909 | |
| Record name | Codeinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
467-13-0 | |
| Record name | Codeinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=467-13-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Codeinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000467130 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Codeinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5α)-7,8-didehydro-4,5-epoxy-3-methoxy-17-methylmorphinan-6-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.716 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CODEINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22B5AW0ANN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-[(1R,5R)-5-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,3-dimethyl-2-oxocyclopentyl]sulfanylhexanoic acid](/img/structure/B1234414.png)





![(1R,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-fluoro-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol](/img/structure/B1234424.png)







